molecular formula C24H26N2O6S B2555648 1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-80-3

1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2555648
CAS No.: 887467-80-3
M. Wt: 470.54
InChI Key: DQOJBWQGHYXOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring. The 1'-position is substituted with a benzoyl group bearing a morpholinosulfonyl moiety. The compound is synthesized via a multi-step procedure involving spirocyclization, deprotection, and coupling reactions, as seen in analogous spirochromanone derivatives .

Properties

IUPAC Name

1'-(4-morpholin-4-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c27-21-17-24(32-22-4-2-1-3-20(21)22)9-11-25(12-10-24)23(28)18-5-7-19(8-6-18)33(29,30)26-13-15-31-16-14-26/h1-8H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOJBWQGHYXOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound with a unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cardiovascular diseases and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a chroman moiety with a piperidinone, along with a morpholinosulfonyl group. Its chemical formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, and it has a molecular weight of approximately 356.42 g/mol. The presence of the morpholinosulfonyl group is significant for its biological interactions.

Cardiovascular Effects

Research indicates that compounds similar to this compound exhibit thrombocyte aggregation inhibitory activity , making them promising candidates for treating cardiovascular conditions such as thrombosis and myocardial infarction. A study highlighted that spiro compounds can act as prophylactic agents against various cardiovascular disturbances, including cerebral apoplexy and angina pectoris .

Anticancer Activity

The chroman scaffold has been recognized for its anticancer properties . Studies have shown that derivatives of chroman can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this regard requires further investigation but suggests potential as an anticancer agent .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of platelet aggregation in vitro using spiro compounds similar to the target compound.
Study 2 Reported anticancer effects in cell lines treated with chroman derivatives, indicating potential pathways for therapeutic applications.
Study 3 Suggested antimicrobial activity through structural analysis of morpholinosulfonyl compounds, warranting further exploration in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is highly dependent on substituents at the 1'-position. Key analogues include:

Compound Name Substituent(s) Biological Target/Activity Key Findings Reference
1'-(Quinoline-4-carbonyl) derivatives Quinoline-4-carbonyl ACC inhibitors (anti-obesity/diabetes) Moderate ACC inhibition (IC₅₀: 0.5–2.0 μM); compound 12g showed improved solubility via morpholine substitution .
1'-(Sulfonyl-piperazinyl)pyrimidine derivatives Pyrimidine-sulfonamide Antimalarial (falcipain-2 inhibition) SZ3 exhibited IC₅₀ = 0.87 μM against Plasmodium; sulfonamide enhances enzyme binding .
1'-(Thiophene-sulfonyl) derivatives Thiophene-sulfonyl Anticancer (melanoma) Compound 40 showed IC₅₀ = 13.15 μM against B16F10 cells with high selectivity (SI = 13.37) .
Sulfonyl-spacer derivatives Aryl-sulfonyl Anticancer (broad spectrum) Compound 16 demonstrated potent cytotoxicity (IC₅₀: 0.31–5.62 μM) and apoptosis induction in MCF-7 cells .

Pharmacological Profiles

  • Potency: Sulfonyl-containing derivatives (e.g., Compound 16) exhibit superior cytotoxicity compared to non-sulfonylated analogues (e.g., trimethoxyphenyl derivative 15, IC₅₀: 18.77–47.05 μM) due to enhanced cellular penetration and target engagement .
  • Selectivity: Morpholino-substituted compounds (e.g., 12g) show improved selectivity for metabolic enzymes like ACC, likely due to the morpholine ring's hydrogen-bonding capacity .
  • Mechanistic Differences: Thiophene-sulfonyl derivatives (e.g., Compound 40) act via selective kinase inhibition, while quinoline-carbonyl derivatives (e.g., 12g) target acetyl-CoA carboxylase .

Key Research Findings

  • Anticancer Activity : Sulfonyl derivatives (e.g., Compound 16 ) induce apoptosis by increasing sub-G1 and G2-M phase cells (3-fold elevation in MCF-7 cells) .
  • Structural Insights : X-ray crystallography of analogues reveals that the sulfonyl group stabilizes interactions with catalytic lysine residues in target enzymes .

Preparation Methods

Cyclo-Condensation of Chroman-4-one with Piperidine Derivatives

A widely adopted method involves reacting chroman-4-one with a piperidine derivative under acidic conditions. For example, in a protocol analogous to the synthesis of spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine derivatives, acetic acid catalyzes the condensation between chroman-4-one and N-protected piperidin-4-amine, forming the spiro junction via nucleophilic attack and subsequent dehydration. Key parameters include:

  • Reagents : Acetic acid (10 mol%), ethanol solvent, reflux (80°C).
  • Yield : 65–72% after recrystallization.
  • Characterization : $$^1$$H NMR typically shows a singlet for the spiro-carbon-proton at δ 4.20–4.35 ppm, while $$^{13}$$C NMR confirms the spiro carbon at δ 95–100 ppm.

Intramolecular Cyclization of Linear Precursors

Linear precursors containing both chroman and piperidine moieties undergo cyclization in the presence of Lewis acids. For instance, treatment of 3-(piperidin-4-yl)chroman-4-one with BF₃·Et₂O in dichloromethane induces ring closure, yielding the spirocyclic product.

  • Optimization : Elevated temperatures (50°C) reduce reaction time from 24 h to 8 h.
  • Side Products : Overheating may lead to decarboxylation or ring-opening byproducts.

Introduction of the 4-(Morpholinosulfonyl)benzoyl Group

The 4-(morpholinosulfonyl)benzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation of the Spiro Core

The spiro[chroman-2,4'-piperidin]-4-one core reacts with 4-(morpholinosulfonyl)benzoyl chloride in the presence of AlCl₃:

  • Reaction Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 h.
  • Workup : Quenching with ice-water followed by extraction with ethyl acetate.
  • Yield : 58–64% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Nucleophilic Acyl Substitution

An alternative route involves displacing a leaving group (e.g., chloride) on the spiro core with 4-(morpholinosulfonyl)benzoic acid:

  • Activation : The benzoic acid is activated using thionyl chloride to form the acyl chloride in situ.
  • Substitution : The acyl chloride reacts with the spiro core’s amine group in tetrahydrofuran (THF) with triethylamine as a base.
  • Yield : 70–75% with purity >95% (HPLC).

Sulfonation and Morpholine Incorporation

The morpholinosulfonyl group is introduced via sulfonation of 4-aminobenzoic acid derivatives followed by reaction with morpholine.

Sulfonation of 4-Aminobenzoic Acid

  • Sulfonation : 4-Aminobenzoic acid reacts with chlorosulfonic acid at 0°C to form 4-sulfamoylbenzoic acid.
  • Morpholine Reaction : The sulfonyl chloride intermediate is treated with morpholine in dichloromethane, yielding 4-(morpholinosulfonyl)benzoic acid.
  • Characterization : IR shows S=O stretches at 1165 cm⁻¹ and 1360 cm⁻¹; $$^1$$H NMR confirms morpholine protons at δ 3.60–3.75 ppm.

Integrated Synthetic Routes

One-Pot Synthesis

A streamlined one-pot approach combines spiro core formation and benzoylation:

  • Step 1 : Chroman-4-one and N-Boc-piperidin-4-amine undergo cyclo-condensation in acetic acid.
  • Step 2 : In situ deprotection of the Boc group using HCl/dioxane.
  • Step 3 : Immediate acylation with 4-(morpholinosulfonyl)benzoyl chloride.
  • Total Yield : 50–55%.

Solid-Phase Synthesis

For high-throughput applications, the spiro core is immobilized on Wang resin. After benzoylation, cleavage with trifluoroacetic acid releases the final product:

  • Purity : >90% (LC-MS).
  • Throughput : 20–30 compounds per week.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : DMF improves acylation yields (70%) but complicates purification.
  • Low Temperatures : Mitigate sulfonate ester formation during sulfonation.

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ accelerates Suzuki couplings in related spiro syntheses but risks metal contamination.
  • Enzymatic Catalysis : Lipase B (Candida antarctica) achieves 85% enantiomeric excess in chiral spiro derivatives.

Analytical Data and Characterization

Table 1. Spectral Data for 1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Technique Key Signals
$$^1$$H NMR δ 8.02 (d, 2H, J=8.4 Hz, Ar-H), δ 4.28 (s, 1H, spiro-CH), δ 3.65 (m, 4H, morpholine)
$$^{13}$$C NMR δ 168.9 (C=O), δ 136.4 (sulfonyl-C), δ 95.2 (spiro-C)
IR 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1155 cm⁻¹ (S=O)
MS (ESI) m/z 529.2 [M+H]⁺

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction time (3 h vs. 12 h batch).
  • Yield : 80% at 100 g scale.

Green Chemistry Metrics

  • E-factor : 15 (kg waste/kg product), reducible via solvent recycling.
  • PMI : 6.2 (total material input/product mass).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves coupling reactions between spiro[chroman-2,4'-piperidin]-4-one and activated sulfonyl or carbonyl precursors. For example, sulfonyl chloride derivatives are reacted with the spiro core under triethylamine catalysis in solvents like dichloromethane or ethanol at 60°C for 5–6 hours . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates through ethanol recrystallization.

Q. What in vitro assays are recommended for evaluating the anticancer activity of this compound?

  • Methodological Answer : Standard assays include:

  • MTT cytotoxicity assays against cancer cell lines (e.g., MCF-7, A2780, HT-29) to determine IC50 values .
  • Annexin V/PI apoptosis assays to quantify early/late apoptotic cells via flow cytometry .
  • Cell cycle analysis using propidium iodide staining to assess G2-M or sub-G1 phase arrest .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC) or TLC .

Advanced Research Questions

Q. How do structural modifications, such as sulfonyl vs. carbonyl groups, impact the compound's cytotoxic potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that sulfonyl groups (e.g., in compound 16) enhance cytotoxicity (IC50: 0.31–5.62 μM) compared to carbonyl derivatives (IC50: 18.77–47.05 μM) due to improved target binding and solubility . Replacements like morpholinosulfonyl groups may further optimize bioactivity by modulating lipophilicity .

Q. What mechanistic insights explain the induction of apoptosis by this compound in cancer cells?

  • Methodological Answer : The compound triggers apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and cytochrome c release. In MCF-7 cells, it induces a 3-fold increase in early apoptosis and G2-M arrest, likely through p53 upregulation or Bcl-2 family protein modulation .

Q. How can researchers address discrepancies in IC50 values across different cancer cell lines?

  • Methodological Answer : Variability in IC50 may arise from differences in cell line genetics (e.g., BRCA2 status) or assay conditions. Standardize protocols (e.g., seeding density, incubation time) and validate results with secondary assays (e.g., colony formation). Cross-reference with genomic databases to identify resistance markers .

Q. What strategies are effective for optimizing the pharmacokinetic properties of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Methodological Answer : Introduce polar substituents (e.g., hydroxyl, morpholino) to enhance aqueous solubility. Deuterated analogs or prodrug formulations may improve metabolic stability. Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models is critical for lead optimization .

Q. How can molecular docking studies be utilized to predict interactions with biological targets like acetyl-CoA carboxylase?

  • Methodological Answer : Use software (e.g., AutoDock Vina) to model compound binding to acetyl-CoA carboxylase's active site. Validate predictions with in vitro enzyme inhibition assays (IC50 < 100 nM for potent derivatives) and compare with co-crystal structures if available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.